N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
“N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as pyrimidinamines . These are heterocyclic aromatic compounds containing a pyrimidine moiety substituted by one or more amine groups . Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives like “this compound” involves various synthetic methods . One of the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The optimal structure of the pyridine group in this compound is 5-CF3; the optimal structure of the pyrimidine group is 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of compounds related to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-3-carboxamide have been synthesized for various biological evaluations. These compounds demonstrate significant cytotoxic activities against cancer cell lines and inhibit enzymes such as 5-lipoxygenase, showcasing potential in anticancer and anti-inflammatory applications. The structure-activity relationship (SAR) has been studied, revealing insights into their mechanism of action and optimization pathways for enhanced efficacy (Rahmouni et al., 2016).
Herbicidal Activities
Research into the herbicidal activities of similar compounds reveals their potential as effective agents against various weed species. A novel compound within this chemical class demonstrated significant inhibitory activity against problematic weeds, indicating its potential utility in agricultural settings for weed management (Liang Fu-b, 2014).
Antimicrobial and Anti-Inflammatory Activities
Further investigations have explored the antimicrobial and anti-inflammatory activities of derivatives, contributing to the development of new therapeutic agents. These compounds have shown promising results against bacterial strains and have been evaluated for their anti-inflammatory potential, indicating their versatility in drug development for various diseases (Lahsasni et al., 2018).
Catalysis and Synthesis Enhancement
The application of this compound and its derivatives extends into the field of catalysis, where they have been utilized as ligands in bimetallic catalysts. These catalysts have shown high activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, thus proving their utility in organic synthesis and pharmaceutical manufacturing (Bumagin et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)11-7-10(8-1-2-8)19-12(20-11)3-5-18-13(22)9-4-6-23-21-9/h4,6-8H,1-3,5H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSIHDVIWXYDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=NOC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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